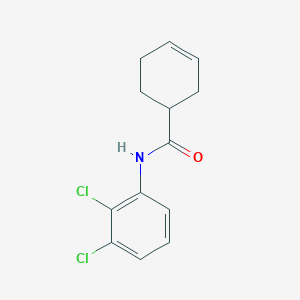
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCCA belongs to the class of compounds known as amides, which are commonly used in the pharmaceutical industry due to their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in the brain and spinal cord. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in the brain and liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, such as its limited solubility in water and its potential to form reactive metabolites that can cause cellular damage. Therefore, caution should be exercised when handling this compound in the laboratory.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, which could provide valuable insights into its potential therapeutic applications. Additionally, the identification of novel targets and signaling pathways that are modulated by this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 2,3-dichlorophenyl isocyanate with cyclohexenone in the presence of a base. The reaction proceeds via nucleophilic addition of the enolate ion of cyclohexenone to the isocyanate group, followed by elimination of the leaving group to form the desired product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in animal models. In addition, this compound has been investigated as a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C13H13Cl2NO |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h1-2,4,7-9H,3,5-6H2,(H,16,17) |
Clé InChI |
ZQWUSVIDMPIWCU-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1CC(CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




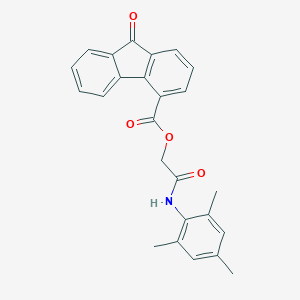


![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)

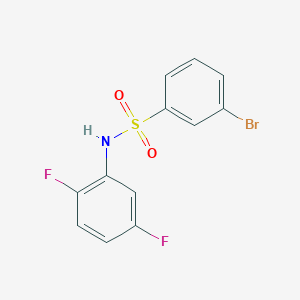
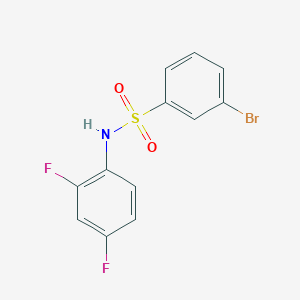

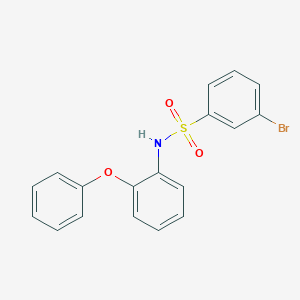
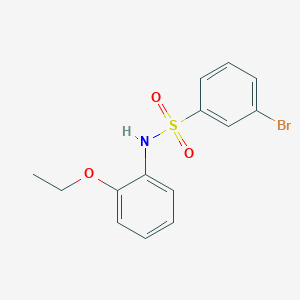
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)

![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)